molecular formula C10H17Cl2N3OS B2560344 N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride CAS No. 2418678-46-1

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride

Cat. No. B2560344
CAS RN: 2418678-46-1
M. Wt: 298.23
InChI Key: COBIOZFLBIOKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride” is a compound with the CAS Number: 2418678-46-1 . It has a molecular weight of 298.24 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3OS.2ClH/c1-7-5-12-10 (15-7)13-9 (14)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3, (H,12,13,14);2*1H . This indicates the presence of a thiazole ring and a piperidine ring in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Molecular Interactions and Receptor Binding

A study on a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), identified it as a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and pharmacophore modeling suggest that similar compounds may have significant interactions with cannabinoid receptors, potentially contributing to antagonist activity at these sites (Shim et al., 2002). This research provides a basis for the exploration of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide; dihydrochloride in the context of cannabinoid receptor studies.

Synthesis and Evaluation as Potential Therapeutic Agents

Research on the synthesis of novel compounds derived from structural modifications, such as those involving thiazol and piperidine rings, highlights the potential of these molecules as anti-inflammatory and analgesic agents. A study focused on the synthesis of new heterocyclic compounds demonstrates the versatility of these chemical frameworks in drug development, providing a template for the exploration of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide; dihydrochloride as a precursor or active agent in therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Non-Ionic Surfactant Applications

The structural features of thiazol and piperidine derivatives have been explored for antimicrobial activities, indicating the potential of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide; dihydrochloride in similar applications. Studies on the synthesis and evaluation of new pyridine derivatives for their antimicrobial properties exemplify the research interest in these molecules (Patel et al., 2011). Additionally, the potential use of related compounds as non-ionic surfactants, with applications in the formulation of pharmaceuticals and other products, has been investigated, underscoring the chemical versatility and application breadth of such molecules (Abdelmajeid et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-7-5-12-10(15-7)13-9(14)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBIOZFLBIOKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.